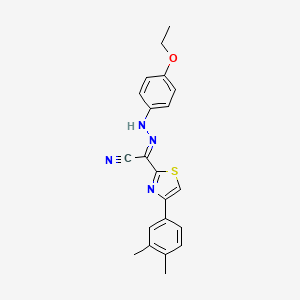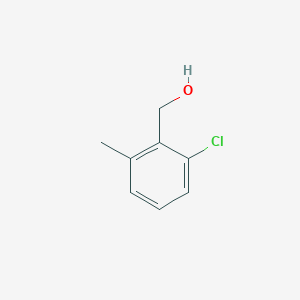
(2-Chloro-6-methylphenyl)methanol
Vue d'ensemble
Description
“(2-Chloro-6-methylphenyl)methanol” is an aromatic compound . It is related to chloroacetic acid .
Synthesis Analysis
The synthesis of “(2-Chloro-6-methylphenyl)methanol” involves the reaction of 2-chloro-6-methylbenzoic acid with 1M BH3 in dry THF . There are also other methods of synthesis mentioned in patents and scientific articles .Molecular Structure Analysis
The molecular formula of “(2-Chloro-6-methylphenyl)methanol” is C8H9ClO . The InChI code is 1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 . The Canonical SMILES is CC1=C(C(=CC=C1)Cl)CO .Applications De Recherche Scientifique
1. Synthesis and Chemical Reactions
(2-Chloro-6-methylphenyl)methanol has been studied in the context of chemical synthesis, particularly involving palladium-catalyzed reactions. For instance, a study by Sun, Sun, and Rao (2014) demonstrated its preparation through palladium catalyzed C-H halogenation reactions, highlighting advantages like milder reaction conditions and higher yields compared to traditional methods (Sun, Sun, & Rao, 2014).
2. Material Science and Industrial Applications
In material science and industrial applications, (2-Chloro-6-methylphenyl)methanol-related compounds have been utilized. Dalena et al. (2018) discussed methanol as a building block for complex chemical structures and its role as a clean-burning fuel with a high octane number (Dalena et al., 2018). Additionally, Whitaker et al. (2017) engineered Escherichia coli for the biological conversion of methanol to specialty chemicals, demonstrating the utility of methanol-related compounds in biotechnological applications (Whitaker et al., 2017).
3. Photocyclization and Molecular Structure
Photocyclization reactions involving methanol and related compounds have also been studied. For example, Sakurai et al. (2003) investigated the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives in methanol, providing insights into regioselective formation of complex organic structures (Sakurai et al., 2003). Additionally, the crystal and molecular structure analysis of related compounds, such as the study by Lakshminarayana et al. (2009), contributes to the understanding of molecular interactions and synthesis (Lakshminarayana et al., 2009).
4. Environmental and Analytical Chemistry
The role of (2-Chloro-6-methylphenyl)methanol-related compounds in environmental and analytical chemistry has been explored. For instance, Baranowska and Wojciechowska (2012) developed a chromatographic method for determining substances used as disinfectant agents, including 4-chloro-3-methylphenol, highlighting the importance of these compounds in environmental studies (Baranowska & Wojciechowska, 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
A structurally similar compound, n-(2-chloro-6-methylphenyl)-8-[(3s)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine, has been reported to target the tyrosine-protein kinase lck . This protein plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor signaling pathway.
Mode of Action
For instance, the aforementioned compound interacts with its target by inhibiting the kinase activity, thereby affecting the downstream signaling pathways .
Biochemical Pathways
This pathway is crucial for the immune response of the organism .
Pharmacokinetics
It is reported that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could potentially affect the compound’s bioavailability and its interaction with other substances metabolized by the same enzyme.
Result of Action
Given its potential interaction with the tyrosine-protein kinase lck, it could potentially affect t-cell development and function, thereby influencing the immune response .
Action Environment
The action of (2-Chloro-6-methylphenyl)methanol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances that are metabolized by the same enzyme (CYP1A2) could potentially affect the compound’s metabolism and hence its efficacy .
Propriétés
IUPAC Name |
(2-chloro-6-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIYFJNPRFWSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

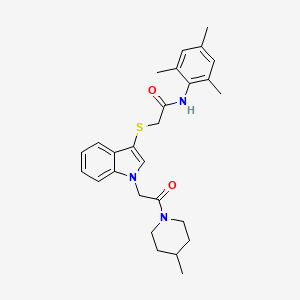
![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2402516.png)
![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate](/img/structure/B2402518.png)
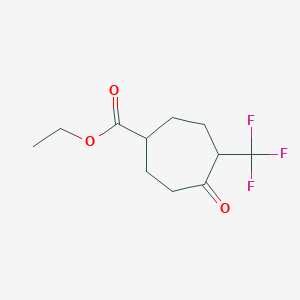
![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2402520.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2402522.png)
![4-bromo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2402523.png)
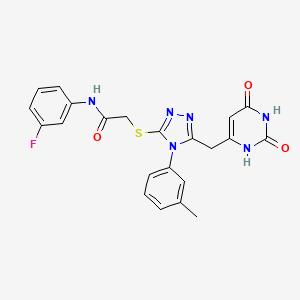
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2402527.png)
![Propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2402528.png)
![2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2402530.png)
![1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2402533.png)
![4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2402535.png)
